N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields
Scientific Research Applications
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by its attachment to the biphenyl moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, which is then coupled with the biphenyl derivative through a series of reactions involving reagents such as acyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted biphenyl compounds, depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves several pathways:
Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.
Activation of Antioxidant Enzymes: It activates enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Modulation of Signaling Pathways: It affects pathways such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and biphenyl-based compounds, such as:
- N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE
- N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE.
Uniqueness
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of the thiadiazole ring and biphenyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-20(2,3)13-17-22-23-19(25-17)21-18(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVWCOEHWKBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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